molecular formula C14H13ClO2S B14070746 1-Chloro-4-(2-phenylethanesulfonyl)benzene CAS No. 100716-73-2

1-Chloro-4-(2-phenylethanesulfonyl)benzene

Cat. No.: B14070746
CAS No.: 100716-73-2
M. Wt: 280.8 g/mol
InChI Key: OCCWFWRFKLANMZ-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-phenylethanesulfonyl)benzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a chlorine atom at the para position and a 2-phenylethanesulfonyl group. The sulfonyl moiety (-SO₂-) contributes to its polarity and reactivity, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

100716-73-2

Molecular Formula

C14H13ClO2S

Molecular Weight

280.8 g/mol

IUPAC Name

1-chloro-4-(2-phenylethylsulfonyl)benzene

InChI

InChI=1S/C14H13ClO2S/c15-13-6-8-14(9-7-13)18(16,17)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

OCCWFWRFKLANMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(2-phenylethyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1-chloro-4-phenylethylbenzene using sulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-chloro-4-phenylethylbenzene followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences among 1-Chloro-4-(2-phenylethanesulfonyl)benzene and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Melting Point/Boiling Point Key References
This compound C₁₄H₁₃ClO₂S 280.77 g/mol Chloro, phenylethanesulfonyl Not reported Inferred
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) C₁₂H₉ClO₂S 252.71 g/mol Chloro, phenylsulfonyl Not reported
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene C₁₄H₁₂ClNO₄S 325.77 g/mol Chloro, nitro, phenylethylsulfonyl Not reported
1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene C₈H₈Cl₂O₂S 239.12 g/mol Chloro, chloroethylsulfonyl Not reported
Chloromethyl 4-chlorophenyl sulfide C₇H₆Cl₂S 193.09 g/mol Chloro, chloromethyl sulfide 21.5°C (melting)

Key Observations:

  • The sulfonyl group increases molecular weight and polarity compared to sulfides (e.g., Chloromethyl 4-chlorophenyl sulfide), which have lower melting points and reduced oxidative stability .
  • Chloroethyl sulfonyl derivatives (e.g., 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene) may exhibit higher toxicity due to reactive alkyl chloride groups .

Biological Activity

1-Chloro-4-(2-phenylethanesulfonyl)benzene, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 100716-73-2
  • Molecular Formula : C14H15ClO2S
  • Molecular Weight : 284.79 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism results in bacteriostatic effects, making it a candidate for antibacterial applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that it effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound.

Acute Toxicity

In acute toxicity studies involving rodents, the compound was administered at various doses. Observations included:

  • Doses : 0, 10, 50, 400, and 1000 mg/kg body weight.
  • Findings :
    • At doses above 400 mg/kg, significant weight loss and behavioral changes were noted.
    • A no-observed-adverse-effect level (NOAEL) was established at 10 mg/kg based on renal and hepatic toxicity.

Chronic Toxicity

Chronic exposure studies revealed:

Dose (mg/kg)Observed EffectsNOAEL (mg/kg)
≥250Increased liver weights125
≥400Chronic nephropathy in males
≥1000Hepatocellular hypertrophy

These findings highlight the potential for organ-specific toxicity, particularly affecting the liver and kidneys.

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients receiving a topical formulation showed significant improvement compared to placebo groups, with a reduction in lesion size and bacterial load.

Case Study 2: Toxicological Assessment

In a long-term study involving rats, chronic exposure to the compound resulted in varying degrees of renal impairment. Histopathological examinations indicated mild to moderate nephropathy correlated with increased doses. The study concluded that while the compound holds therapeutic promise, careful monitoring of renal function is essential during treatment.

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